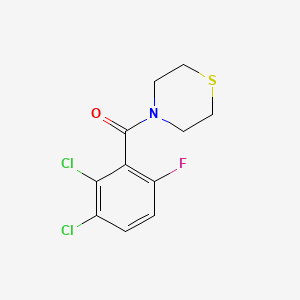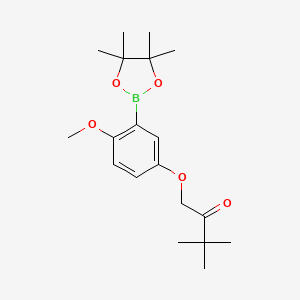
4-Bromo-5-fluoro-2-hydroxyphenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-2-hydroxyphenylacetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-hydroxyphenylacetic acid can be achieved through several synthetic routes. One common method involves the bromination and fluorination of phenylacetic acid derivatives. For instance, starting with o-bromophenylacetic acid, microbial hydroxylation can be employed to introduce the hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves multi-step chemical reactions, including halogenation and hydroxylation processes. The use of specific catalysts and reaction conditions, such as palladium-catalyzed coupling reactions, can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-fluoro-2-hydroxyphenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-Bromo-5-fluoro-2-hydroxybenzaldehyde, while substitution reactions can produce various substituted phenylacetic acid derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoro-2-hydroxyphenylacetic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-fluoro-2-hydroxyphenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as melatonin receptor agonists, influencing the melatonin signaling pathway. Additionally, the compound can inhibit sodium hydrogen exchange, affecting cellular ion balance and signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-fluorophenylacetic acid
- 4-Bromo-2-fluorobenzoic acid
- 5-Bromo-2-fluoro-4-hydroxyphenylacetic acid
Uniqueness
4-Bromo-5-fluoro-2-hydroxyphenylacetic acid is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H6BrFO3 |
|---|---|
Peso molecular |
249.03 g/mol |
Nombre IUPAC |
2-(4-bromo-5-fluoro-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6BrFO3/c9-5-3-7(11)4(1-6(5)10)2-8(12)13/h1,3,11H,2H2,(H,12,13) |
Clave InChI |
XZMISBRLFWAXKU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Br)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


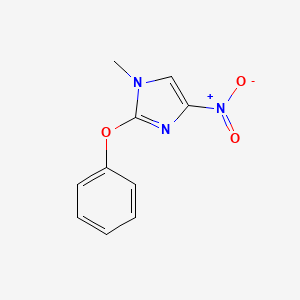
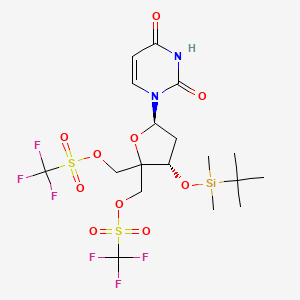
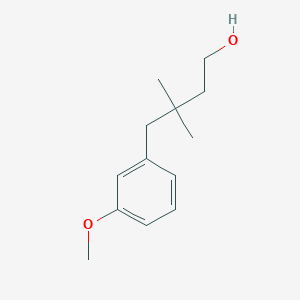
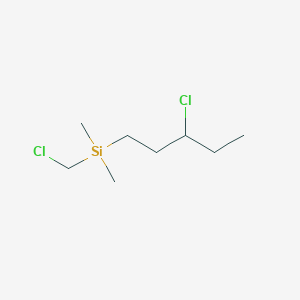
![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B14013974.png)
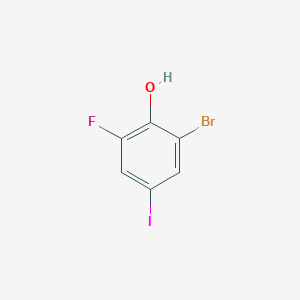
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)
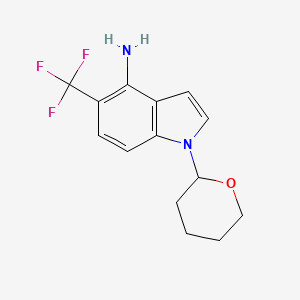
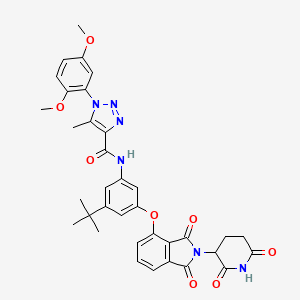

![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)
